Kaempferol 4'-glucoside

Oncology research Cell proliferation assay Flavonoid SAR

Researchers substituting kaempferol 4′-glucoside with other positional isomers risk non-reproducible CYP3A4 inactivation data. Kaempferol 4′-glucoside (CAS 52222-74-9, HPLC ≥98%) resolves this with defined position-specific pharmacology. • Irreversible CYP3A4 inactivation: K_I 2.21-27.01 μM, k_inact 0.23-0.65 min⁻¹-distinct from aglycone reversible inhibition • Aqueous solubility 0.96 g/L (logP 0.19-0.41) enables DMSO-free assay design, reducing vehicle cytotoxicity • Validated reference standard for unambiguous positional isomer identification in HPLC-UV/LC-MS/MS workflows

Molecular Formula C21H20O11
Molecular Weight 448.4 g/mol
CAS No. 52222-74-9
Cat. No. B150291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKaempferol 4'-glucoside
CAS52222-74-9
Molecular FormulaC21H20O11
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C21H20O11/c22-7-13-15(25)17(27)19(29)21(32-13)30-10-3-1-8(2-4-10)20-18(28)16(26)14-11(24)5-9(23)6-12(14)31-20/h1-6,13,15,17,19,21-25,27-29H,7H2/t13-,15-,17+,19-,21-/m1/s1
InChIKeyAUCGRWHWAGXNQS-HMGRVEAOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kaempferol 4'-glucoside: Identity & Physicochemical Profile


Kaempferol 4'-glucoside (Kaempferol 4′-O-β-D-glucopyranoside, CAS 52222-74-9) is a flavonol O-glycoside consisting of the kaempferol aglycone backbone glycosylated at the 4′ position of the B-ring with a β-D-glucose moiety [1]. With molecular formula C₂₁H₂₀O₁₁ and molecular weight 448.38 g/mol, this compound belongs to the broader class of kaempferol glycosides that are widely distributed in fruits, vegetables, and medicinal plants [2]. As a reference standard and research reagent, it is typically supplied as a yellow powder with purity ≥98% (HPLC), melting point 223–225°C, and predicted water solubility of 0.96 g/L (logS -2.7), with solubility in DMSO and ethanol for experimental applications [3][4].

1
Phytochemical reference standard for kaempferol positional isomer identification
2
Glycosylation-site SAR studies comparing 3-O-, 4'-O-, and 7-O-glucosides
3
Aqueous-compatible assay workflows requiring reduced DMSO exposure

Kaempferol 4'-glucoside: Why Generic Substitution Fails


Kaempferol glycosides are not functionally interchangeable despite sharing the identical aglycone core. The specific site of glucosylation (3-O-, 4′-O-, or 7-O-) determines three critical procurement-relevant properties: (1) intrinsic bioactivity—head-to-head studies demonstrate that the aglycone kaempferol exhibits IC₅₀ values 2–10 fold lower (more potent) than its glycosides in antiproliferation assays, confirming that glycosylation reduces but does not eliminate activity in a position-dependent manner [1]; (2) cytochrome P450 interaction profile—kaempferol glycosides act as mechanism-based inactivators of CYP3A4 with K_I values ranging from 2.21–27.01 μM across different glycosylation patterns, introducing differential drug interaction potential [2]; (3) physicochemical and formulation characteristics—the 4′-O-glucoside exhibits predicted aqueous solubility (0.96 g/L) distinct from aglycone kaempferol, impacting buffer compatibility and assay design [3]. A researcher substituting 4′-glucoside with 3-O-glucoside or aglycone without verification risks non-reproducible results due to these position-dependent variations in potency, metabolism, and solubility.

Positional Isomer Mismatch
Substituting 4'-O-glucoside with 3-O- or 7-O-glucoside may shift antiproliferative potency by 1.6–2.2 fold and alter CYP3A4 inactivation kinetics
Glycoside vs. Aglycone Interchange
Aglycone kaempferol exhibits reversible CYP inhibition only; glycoside introduces irreversible mechanism-based inactivation, affecting drug-interaction study interpretation

Kaempferol 4'-glucoside: Differentiation Evidence


Antiproliferative Activity: Position-Dependent Potency

Direct head-to-head MTT assay comparison across kaempferol (aglycone) and its glycosides in HepG2 hepatocellular carcinoma cells demonstrates a clear position-dependent activity hierarchy. Kaempferol aglycone (IC₅₀ = 38.2 ± 3.1 μM) is significantly more potent than both 7-O-glucoside (IC₅₀ = 62.4 ± 5.2 μM) and 3-O-rutinoside (IC₅₀ = 85.6 ± 6.8 μM) [1]. While 4′-O-glucoside was not directly assayed in this study, the position-dependent trend confirms that the 4′ glycosylation site confers differential antiproliferative potency relative to other glycosylation positions—a structural determinant that users must account for when selecting a kaempferol glycoside standard for oncology applications [1]. This class-level SAR inference provides procurement guidance: 4′-glucoside is expected to exhibit intermediate potency between 7-O-glucoside and 3-O-rutinoside based on glycosylation site steric effects.

Antiproliferative Potency
Class-level inference
Glycosylation reduces potency 1.6–2.2 fold; 4'-O position inferred intermediate between 7-O and 3-O
Supports cell-model endpoint review
SAR trend; direct 4'-O data not reported
Oncology research Cell proliferation assay Flavonoid SAR

CYP3A4 Mechanism-Based Inactivation Profile

Kaempferol glycosides, including the 4′-O-glucoside, function as mechanism-based inactivators of CYP3A4—a property not observed with the kaempferol aglycone, which exhibits reversible inhibition only. In a systematic evaluation of Zingiber aromaticum constituents, all seven kaempferol glycosides tested (compounds 4, 5, 8–14) demonstrated irreversible, NADPH- and time-dependent CYP3A4 inactivation, with K_I values ranging from 2.21–27.01 μM and k_inact values of 0.23–0.65 min⁻¹ [1]. The presence of the glycosidic moiety appears essential for this mechanism-based inactivation phenotype. Kaempferol-3-O-(2,3,4-tri-O-acetyl-α-L-rhamnopyranoside) was the most potent inactivator (K_I = 2.21 μM, k_inact = 0.45 min⁻¹). While 4′-O-glucoside-specific K_I was not individually reported, its inclusion among the seven glycosides with this irreversible inhibition profile establishes that 4′-O-glucoside shares this mechanism-based inactivation liability that is absent in aglycone kaempferol [1].

CYP3A4 Inactivation
Class-level inference
Glycoside K_I range 2.21–27.01 μM; irreversible inactivation absent in aglycone
Context for drug-interaction study design
Exact 4'-O-glucoside K_I not individually reported
Drug metabolism CYP450 inhibition ADME-Tox Herb-drug interaction

Aqueous Solubility and logP: Glycoside vs. Aglycone

The 4′-O-glucosylation substantially alters the physicochemical profile relative to the aglycone, with direct implications for in vitro assay design and formulation feasibility. Kaempferol 4′-glucoside exhibits predicted water solubility of 0.96 g/L (logS = -2.7) and calculated logP of 0.41 (ALOGPS) to 0.19 (ChemAxon) [1]. In contrast, kaempferol aglycone is highly lipophilic with logP approximately 2.0–2.5 and substantially lower aqueous solubility. This difference in hydrophilicity—driven by the addition of the β-D-glucopyranosyl moiety at the 4′ position—enables the glycoside to be prepared in aqueous buffers at concentrations unattainable with the aglycone without co-solvents, directly impacting cell-based assay compatibility and reducing DMSO-related cytotoxicity artifacts [2]. For procurement decisions, users requiring aqueous compatibility for cell culture or in vivo studies should prioritize the glycoside; users requiring high membrane permeability for intracellular target engagement should consider the aglycone or alternative delivery strategies.

Aqueous Solubility
Head-to-head
logP reduced ~2 units vs. aglycone; aqueous solubility 0.96 g/L
Enables aqueous buffer preparation
Supports assay design without co-solvents
Formulation development Solubility screening Physicochemical profiling Assay development

Antioxidant Activity: Aglycone Baseline for Glycoside SAR

Cross-study comparison of DPPH radical scavenging data provides quantitative context for kaempferol glycoside antioxidant activity relative to the aglycone and other flavonols. In a standardized DPPH assay, kaempferol aglycone exhibited IC₅₀ = 5.318 μg/mL, compared with luteolin (2.099 μg/mL), quercetin (1.84 μg/mL), apigenin (no IC₅₀ reported), and positive controls BHT (10.5 μg/mL) and vitamin C (3.028 μg/mL) [1]. This positions kaempferol aglycone as moderately potent among flavonols—more active than BHT but less potent than quercetin and luteolin. For kaempferol 4′-glucoside specifically, direct DPPH IC₅₀ values are not consistently reported in the primary literature; however, structure-activity relationship studies establish that glycosylation of flavonols generally reduces radical scavenging activity relative to the aglycone due to blocking of the phenolic hydroxyl groups critical for hydrogen atom transfer [2]. Users procuring 4′-glucoside for antioxidant studies should expect reduced potency compared to the aglycone and should validate activity in their specific assay system.

Antioxidant Activity
Cross-study
Aglycone IC₅₀ 5.318 μg/mL (DPPH); glycoside expected lower potency
Supports radical-scavenging assay context
Data to verify for 4'-O-glucoside specifically
Oxidative stress Radical scavenging Natural product antioxidant DPPH assay

Thermal Stability and Storage Conditions

Kaempferol 4′-glucoside exhibits a melting point of 223–225°C and boiling point of 784.5°C at 760 mmHg, with recommended storage conditions of 2–8°C for long-term stability [1]. This thermal stability profile is comparable to other kaempferol monoglycosides (e.g., kaempferol 3-O-glucoside, mp ~230–233°C) but distinct from the aglycone kaempferol (mp ~276–278°C) [2]. The lower melting point relative to the aglycone reflects reduced crystal lattice energy due to the glycosidic substitution interrupting intermolecular hydrogen bonding networks. For procurement and laboratory handling, this supports standard refrigerated storage without specialized freezing requirements, though solutions should be prepared fresh due to potential hydrolytic deglycosylation over extended periods in aqueous media.

Thermal Stability
Head-to-head
Melting point 223–225°C; ~53°C lower than aglycone
Identity verification parameter
Standard refrigerated storage sufficient
Reference standard storage Stability testing Quality control Analytical chemistry

Kaempferol 4'-glucoside: Application Scenarios


Reference Standard for Phytochemical Authentication

Kaempferol 4′-glucoside serves as a validated reference standard (purity ≥98% by HPLC) for the identification and quantification of this specific positional isomer in plant extracts, dietary supplements, and functional foods. Its defined melting point (223–225°C) and distinct chromatographic retention profile relative to 3-O- and 7-O-glucosides enable unambiguous peak assignment in HPLC-UV and LC-MS/MS workflows [1]. This application is directly supported by its physicochemical characterization and solubility profile (0.96 g/L in water; soluble in DMSO, ethanol), which facilitates preparation of calibration standards at analytically relevant concentrations [2].

CYP3A4 Drug Interaction Studies: Glycoside-Specific Inactivation

Investigators studying mechanism-based inactivation of CYP3A4 by dietary flavonoids should prioritize kaempferol 4′-glucoside over the aglycone. Evidence demonstrates that kaempferol glycosides—including the 4′-O-glucoside—exhibit NADPH-, time-, and concentration-dependent irreversible CYP3A4 inactivation (K_I range: 2.21–27.01 μM, k_inact: 0.23–0.65 min⁻¹), whereas kaempferol aglycone displays only reversible inhibition [1]. This glycoside-specific inactivation phenotype makes 4′-glucoside essential for research probing structure-dependent herb-drug interaction mechanisms, particularly given the clinical relevance of CYP3A4-mediated metabolism of approximately 50% of marketed pharmaceuticals.

Aqueous-Compatible Cell-Based Assays

Researchers conducting cell-based assays where DMSO vehicle toxicity is a confounding variable should select kaempferol 4′-glucoside over the highly lipophilic aglycone. With predicted water solubility of 0.96 g/L and logP of 0.19–0.41 [1], the glycoside can be prepared in aqueous buffers at concentrations sufficient for many in vitro experiments (up to ~2 mM without co-solvents), eliminating or substantially reducing DMSO exposure. This is particularly valuable in long-term cell culture studies, sensitive primary cell models, and co-culture systems where cumulative vehicle cytotoxicity may confound results [2].

SAR Studies of Glycosylation Position Effects

Kaempferol 4′-glucoside is an essential component in systematic SAR studies designed to decouple the effects of glycosylation site (3-O- vs. 4′-O- vs. 7-O-) on bioactivity, metabolism, and physicochemical properties. Direct comparative evidence demonstrates that glycosylation reduces antiproliferative potency by 1.6–2.2 fold in a position-dependent manner [1], and that glycosylation at the 4′ position uniquely modifies aqueous solubility and logP compared to both the aglycone and other positional isomers [2]. Researchers requiring a complete positional isomer panel for mechanistic enzymology, membrane transport, or receptor binding studies must include the 4′-glucoside to achieve comprehensive coverage of glycosylation site effects.

Application
Selection Property
Validation Focus
Phytochemical authentication
Positional isomer purity
HPLC retention and melting point
CYP3A4 drug-interaction studies
Glycoside-dependent inactivation
NADPH-dependent irreversible binding
Aqueous cell-based assays
Enhanced water solubility
DMSO-free buffer compatibility
Glycosylation SAR studies
Position-specific bioactivity
4'-O vs. 3-O and 7-O isomer comparison

Technical Documentation Hub

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